5-bromo-2-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide
Overview
Description
5-bromo-2-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide is a synthetic compound that belongs to the class of tetrazole derivatives. It is a potent inhibitor of a specific class of enzymes called protein kinases, which play a crucial role in various cellular processes such as cell growth, differentiation, and apoptosis.
Mechanism of Action
5-bromo-2-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide acts as a competitive inhibitor of CDKs by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets and leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
The inhibition of CDKs by 5-bromo-2-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide has been shown to have several biochemical and physiological effects. It leads to the downregulation of cell cycle-related genes and upregulation of pro-apoptotic genes, resulting in cell cycle arrest and apoptosis in cancer cells. It also inhibits the migration and invasion of cancer cells and enhances the efficacy of chemotherapy and radiotherapy.
Advantages and Limitations for Lab Experiments
5-bromo-2-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide has several advantages for lab experiments. It is a highly potent and selective inhibitor of CDKs, which makes it an ideal tool for studying the role of CDKs in various cellular processes. It also has a relatively low toxicity profile, which makes it suitable for in vitro and in vivo studies. However, its poor solubility in aqueous solutions and low bioavailability limit its use in some experimental settings.
Future Directions
There are several future directions for research on 5-bromo-2-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide. One direction is to investigate its efficacy and safety in preclinical and clinical studies for various types of cancer. Another direction is to study its potential therapeutic applications in other diseases such as neurodegenerative disorders and viral infections. Further research is also needed to improve its solubility and bioavailability to enhance its efficacy and reduce its limitations in lab experiments.
Scientific Research Applications
5-bromo-2-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to possess potent inhibitory activity against a specific class of protein kinases called cyclin-dependent kinases (CDKs), which are involved in regulating the cell cycle. CDKs are overexpressed in various types of cancer, and their inhibition has emerged as a promising strategy for cancer therapy.
properties
IUPAC Name |
5-bromo-2-chloro-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClFN5O/c16-9-1-6-13(17)12(7-9)15(24)19-8-14-20-21-22-23(14)11-4-2-10(18)3-5-11/h1-7H,8H2,(H,19,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTIZKMELSFIGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)CNC(=O)C3=C(C=CC(=C3)Br)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClFN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.